8-Oxododecanoic acid

説明

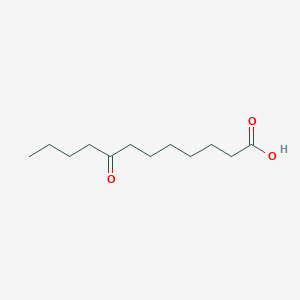

8-Oxododecanoic acid is an organic compound with the molecular formula C12H22O3 . It is a solid at room temperature and has a molecular weight of 214.3 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.3 .科学的研究の応用

Synthesis and Industrial Applications

- Synthesis of 12-Aminododecanoic Acid: 8-Oxododecanoic acid is involved in the synthesis of 12-aminododecanoic acid, a monomer for nylon-12. This process, which begins with hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, then oxidation to give 12-oxododecanoic acid, is significant in industrial chemistry due to its reliance on renewable raw materials and avoidance of petrochemical-based feedstocks (Nwaonicha & Ayorinde, 1961).

Biological and Medical Research

- Role in Histone Deacetylase Inhibitors: 2-Amino-8-oxodecanoic acids (Aodas), present in natural histone deacetylase (HDAC) inhibitors, have been synthesized using a convergent approach. This is important in the field of epigenetics and cancer research, as HDAC inhibitors play a crucial role in regulating gene expression (Rodriquez et al., 2006).

- Impact on DNA Replication in Hyperthermophilic Archaea: Studies on 8-oxodeoxyguanosine (8-oxodG), a related compound, have shown its formation in the genome of growing cells, especially under oxidative stress. This research is crucial in understanding DNA replication and genetic integrity in extreme environments (Killelea et al., 2019).

Analytical Chemistry and Biochemistry

- Analysis of Oxidative DNA Damage: The compound 8-oxodG, closely related to this compound, is a biomarker for oxidative stress and carcinogenesis. Its measurement is crucial in understanding the impact of environmental stressors and in the risk assessment of various cancers and degenerative diseases (Valavanidis et al., 2009).

Environmental Toxicology

- **Biomarker for Pollutant-Induced OxOxidative Stress in Marine Organisms:** The detection of 7,8-dihydro-8-oxodeoxyguanosine (8-oxo-dG), a derivative of this compound, in marine organisms has been utilized to assess oxidative DNA damage caused by environmental pollutants. This application is pivotal in environmental toxicology for monitoring the health of marine ecosystems (Machella et al., 2004).

Safety and Hazards

作用機序

Target of Action

It’s known that similar medium-chain fatty acids often interact with various enzymes and receptors within the body, playing roles in metabolic processes .

Mode of Action

A related study suggests that organic acids, including oxo-acids, show significant antifungal activity, indicating that the mechanism of action of organic acids is ph-dependent .

Biochemical Pathways

Pharmacokinetics

Similar fatty acids are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar medium-chain fatty acids have been shown to have various effects, including modulation of metabolic processes and potential antifungal activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar fatty acids .

特性

IUPAC Name |

8-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXZPGBXGKAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

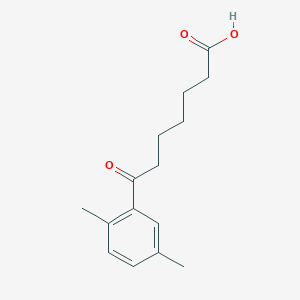

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645369 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92037-99-5 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

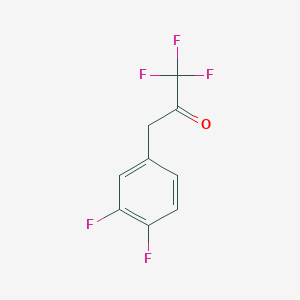

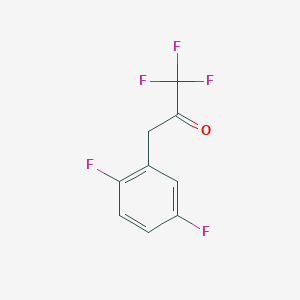

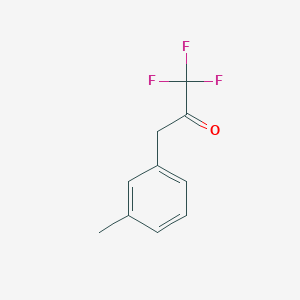

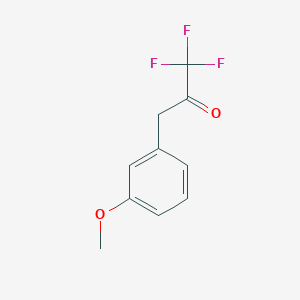

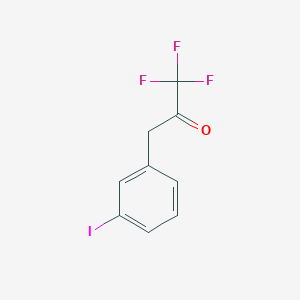

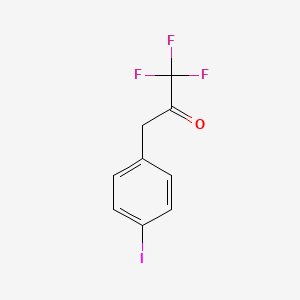

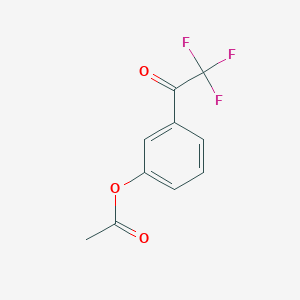

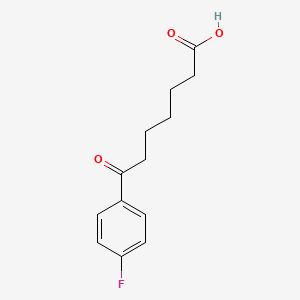

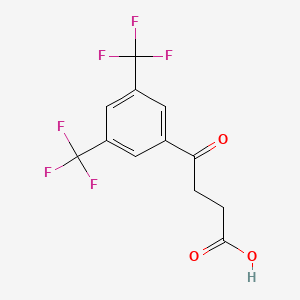

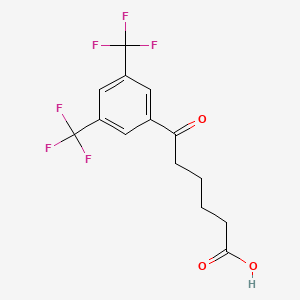

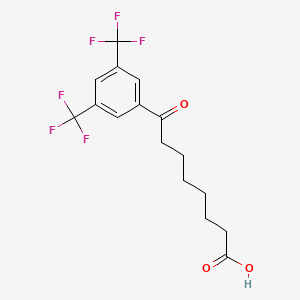

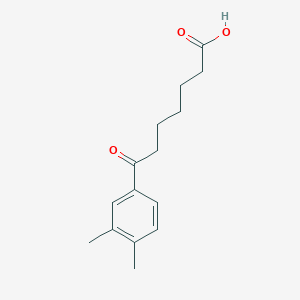

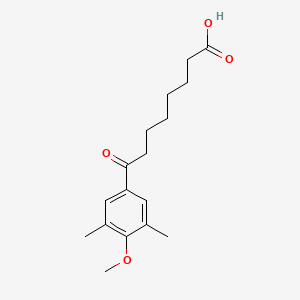

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。